5-Methyltetrahydrofolic acid-13C6: A Technical Guide for Researchers
5-Methyltetrahydrofolic acid-13C6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyltetrahydrofolic acid-13C6 (5-MTHF-13C6) is a stable isotope-labeled form of 5-methyltetrahydrofolic acid, the primary biologically active form of folate in the human body. In this isotopologue, six carbon atoms in the glutamic acid moiety of the molecule are replaced with the heavy isotope, carbon-13. This labeling renders the molecule distinguishable by mass spectrometry from its endogenous, unlabeled counterpart without altering its chemical and biological properties.[1] Consequently, 5-MTHF-13C6 serves as an invaluable tool in clinical and research settings, particularly in the fields of nutrition, pharmacology, and metabolic studies.
This technical guide provides a comprehensive overview of 5-Methyltetrahydrofolic acid-13C6, including its physicochemical properties, its central role in one-carbon metabolism, detailed experimental protocols for its quantification, and its application in bioavailability and pharmacokinetic studies.
Physicochemical Properties
The physicochemical properties of 5-Methyltetrahydrofolic acid-13C6 are comparable to those of its unlabeled analogue. The introduction of six carbon-13 isotopes results in a predictable increase in molecular weight, which is the basis for its use in stable isotope dilution assays.
| Property | Value | Reference |
| Chemical Formula | C₁₄[¹³C]₆H₂₅N₇O₆ | [2] |
| Molecular Weight | 465.41 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Isotopic Purity | Typically ≥98% | [4] |
| Biological Activity | Biologically equivalent to unlabeled 5-MTHF | [1] |
Role in One-Carbon Metabolism
5-Methyltetrahydrofolic acid is a critical component of one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (and thus DNA replication and repair), the methylation of DNA, proteins, and lipids, and the regulation of homocysteine levels. 5-MTHF-13C6, being biologically identical to the endogenous compound, traces these same pathways, allowing researchers to investigate their dynamics in vivo.
The following diagram illustrates the central role of 5-methyltetrahydrofolate in the folate and methionine cycles.
Experimental Protocols: Quantification in Human Plasma by LC-MS/MS
The gold standard for the quantification of 5-MTHF-13C6 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay. This approach offers high sensitivity and specificity.
Sample Preparation: Solid-Phase Extraction (SPE)
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Plasma Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent folate degradation, immediately add a stabilizing solution containing an antioxidant like ascorbic acid. Store plasma samples at -80°C until analysis.
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Internal Standard Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add a known amount of an internal standard, such as [¹³C₅]5-methyltetrahydrofolic acid. The internal standard corrects for analyte loss during sample processing and instrumental analysis.
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Protein Precipitation: Precipitate plasma proteins by adding an equal volume of cold methanol or acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Solid-Phase Extraction:
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Condition a strong anion exchange (SAX) SPE cartridge by washing with methanol followed by equilibration with a low pH buffer (e.g., pH 5.3).
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Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
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Wash the cartridge with the equilibration buffer to remove interfering substances.
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Elute the folates, including 5-MTHF-13C6, with a high pH or high salt buffer.
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Eluate Processing: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 5-MTHF-13C6 | 466.2 |
| Product Ion (m/z) for 5-MTHF-13C6 | 319.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Applications in Research: Bioavailability and Pharmacokinetic Studies
5-MTHF-13C6 is instrumental in determining the bioavailability and pharmacokinetics of folate from different sources, such as fortified foods and supplements. By administering a known dose of the labeled compound and tracking its appearance and clearance in the bloodstream, researchers can accurately model its absorption, distribution, metabolism, and excretion.
The following diagram outlines a typical workflow for a clinical bioavailability study using 5-MTHF-13C6.
Quantitative Data from Bioavailability Studies
The use of 5-MTHF-13C6 allows for the precise determination of key pharmacokinetic parameters.
| Pharmacokinetic Parameter | Description | Typical Values (Oral Administration) |
| Cmax | Maximum plasma concentration | Varies with dose; typically in the nmol/L range |
| Tmax | Time to reach maximum plasma concentration | 1-3 hours |
| AUC | Area under the plasma concentration-time curve | Dose-dependent |
| t1/2 | Elimination half-life | 2-4 hours |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Generally high for 5-MTHF |
In a study comparing the bioavailability of (6S)-5-methyltetrahydrofolate dicholine salt to folic acid, the incremental area under the curve (iAUC₀₋₈h) was found to be 2.56-fold higher for plasma (6S)-5-MTHF following administration of the 5-MTHF salt compared to folic acid.[5] This highlights the superior bioavailability of the pre-methylated form of folate.
Conclusion
5-Methyltetrahydrofolic acid-13C6 is an essential tool for researchers and drug development professionals in the field of folate metabolism. Its properties as a stable isotope-labeled tracer enable accurate and sensitive quantification in biological matrices, facilitating detailed investigations into the bioavailability, pharmacokinetics, and metabolic fate of this vital nutrient. The methodologies and data presented in this guide provide a solid foundation for the design and execution of robust studies utilizing 5-MTHF-13C6.
References
- 1. Microalgae a Superior Source of Folates: Quantification of Folates in Halophile Microalgae by Stable Isotope Dilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
